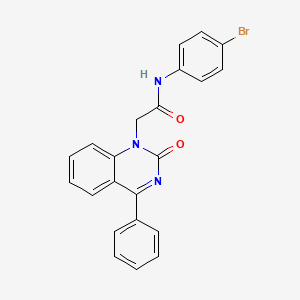

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCILLMYPBMKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the reaction of 4-bromoaniline with 2-oxo-4-phenyl-1,2-dihydroquinazoline-1-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been a focal point in recent studies. N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has been investigated for its effects on cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). In vitro assays have demonstrated that certain derivatives possess cytotoxic effects on cancer cells, indicating their potential as anticancer agents .

Enzyme Inhibition

The mechanism of action for N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide may involve inhibition of specific enzymes related to disease pathways. For example, it may interact with enzymes involved in signal transduction or metabolic processes critical to cancer progression or microbial resistance.

Study 1: Antimicrobial Evaluation

In a study assessing various quinazolinone derivatives for antimicrobial activity, N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide showed significant efficacy against multiple strains of bacteria. The results were quantified using turbidimetric methods, demonstrating that the compound could inhibit bacterial growth effectively .

Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of this compound involved testing on MCF7 cell lines. The results indicated that certain structural modifications enhanced the cytotoxic effects of the compound. The study utilized the Sulforhodamine B assay to measure cell viability post-treatment, revealing a dose-dependent response .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from the evidence, focusing on core heterocycles, substituents, synthetic routes, and intermolecular interactions.

Structural and Functional Group Analysis

Key Observations:

- The target’s quinazolinone core distinguishes it from triazinoindole (compound 26) and triazole analogs.

- All compounds share a 4-bromophenyl-acetamide scaffold, suggesting a common strategy to enhance bioavailability or target affinity.

Crystallographic and Hydrogen-Bonding Patterns

Key Observations:

- The triazole analog exhibits complex hydrogen-bonding networks (N–H⋯N, C–H⋯O), stabilizing dimeric and chain structures. The target’s quinazolinone core may favor N–H⋯O bonds due to its carbonyl group, but crystallographic data are needed for confirmation.

- Sulfur in triazinoindole/thioacetamide compounds (e.g., compound 26) could enable S⋯π or S–H interactions absent in the target.

Biological Activity

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 4-bromobenzoyl chloride and 2-amino-4-phenylquinazolin-3(4H)-one. The structural formula is represented as follows:

This compound features a quinazoline moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have shown promising results against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has been evaluated using various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant potency against these cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HeLa | 10.0 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that quinazoline derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of quinazoline derivatives, highlighting that the presence of electron-withdrawing groups significantly enhances anticancer activity. The study indicated that modifications at the phenyl ring could optimize biological activity while minimizing toxicity.

Another case study focused on the antimicrobial efficacy of related compounds against multi-drug resistant strains, demonstrating that modifications in the molecular structure lead to improved binding affinity to bacterial targets.

Q & A

Q. What are the common synthetic routes for preparing N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDCl) between 2-oxo-4-phenyl-1,2-dihydroquinazoline acetic acid derivatives and 4-bromoaniline in dichloromethane under catalytic triethylamine . Alternatively, domino synthesis involving iodine/tert-butyl hydroperoxide (TBHP)-mediated cyclization of anthranilic acid derivatives and isocyanides has been reported for analogous quinazolinone-acetamides . Key considerations include:

- Solvent choice (e.g., dichloromethane for carbodiimide coupling).

- Temperature control (e.g., reflux conditions for thiazole-acetamide derivatives) .

- Purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming acetamide linkage and aromatic proton environments. For example, the N–H proton of the acetamide group typically appears as a singlet near δ 10–11 ppm .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns. The compound’s triclinic/tetragonal crystal systems (e.g., space group P1) can be refined using SHELXL .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending modes .

Q. What preliminary biological activities have been reported for structurally related bromophenyl-acetamide derivatives?

- Methodological Answer : Analogous compounds exhibit antiviral (e.g., HIV-1 RT inhibition ), antifungal, and antiproliferative activities. For example:

- Triazole-acetamide derivatives showed IC₅₀ values of 2–10 µM against HIV-1 .

- Thiazole-acetamide analogs demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Activity assays should include dose-response curves and positive controls (e.g., azidothymidine for antiviral screens) .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the stability and bioavailability of this compound?

- Methodological Answer : XRD studies reveal that intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice. For example, N–H⋯S interactions in triazole derivatives form centrosymmetric dimers, while weak C–H⋯N bonds extend into 1D chains . These interactions reduce solubility, necessitating co-crystallization with hydrophilic coformers (e.g., succinic acid) for improved bioavailability . Graph-set analysis (e.g., R₂²(8) motifs) is recommended for systematic hydrogen-bond classification .

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR vs. XRD) during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine XRD (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve ambiguities in proton assignments .

- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/NMR spectra .

- Dynamic NMR : Resolve rotational barriers in acetamide groups at variable temperatures .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Substituent modulation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., 4-CF₃) to enhance metabolic stability .

- Scaffold hybridization : Integrate triazole or thiazole rings (as in ) to improve binding to hydrophobic enzyme pockets.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like HIV-1 RT (PDB: 1RTD) .

Q. What computational approaches are effective in predicting the drug-likeness and ADMET properties of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to assess solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .

- Molecular dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories (e.g., GROMACS) .

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.